molecular formula C18H15BrF2N4O2S B10896671 4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-{3-[(3-bromophenoxy)methyl]-4-methoxyphenyl}methylidene]amino}-5-(difluoromethyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10896671
M. Wt: 469.3 g/mol
InChI Key: UZMMATNADODEJX-LSFURLLWSA-N
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Description

4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE is a complex organic compound with a unique structure that includes a triazole ring, a bromophenoxy group, and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE typically involves multiple steps. The initial step often includes the preparation of the bromophenoxy derivative, followed by the introduction of the methoxyphenyl group. The triazole ring is then formed through a cyclization reaction, and the difluoromethyl group is introduced in the final steps. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability. The use of high-throughput screening for reaction optimization is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired outcome .

Major Products

The major products formed from these reactions vary depending on the specific reaction conditions and reagents used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The difluoromethyl group and triazole ring play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-[((E)-1-{3-[(3-BROMOPHENOXY)METHYL]-4-METHOXYPHENYL}METHYLIDENE)AMINO]-5-(DIFLUOROMETHYL)-4H-1,2,4-TRIAZOL-3-YLHYDROSULFIDE lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C18H15BrF2N4O2S

Molecular Weight

469.3 g/mol

IUPAC Name

4-[(E)-[3-[(3-bromophenoxy)methyl]-4-methoxyphenyl]methylideneamino]-3-(difluoromethyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H15BrF2N4O2S/c1-26-15-6-5-11(9-22-25-17(16(20)21)23-24-18(25)28)7-12(15)10-27-14-4-2-3-13(19)8-14/h2-9,16H,10H2,1H3,(H,24,28)/b22-9+

InChI Key

UZMMATNADODEJX-LSFURLLWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NN2C(=NNC2=S)C(F)F)COC3=CC(=CC=C3)Br

Origin of Product

United States

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